Product packaging for 4-Chloro-8-iodoquinoline-3-carbonitrile(Cat. No.:)

4-Chloro-8-iodoquinoline-3-carbonitrile

Cat. No.: B13007245
M. Wt: 314.51 g/mol
InChI Key: UVTHLKDKEBEOJD-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Core in Chemical Sciences and Synthetic Methodologies

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical and medicinal sciences. First isolated from coal tar in 1834, its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine. organicreactions.orgyoutube.com This foundational discovery spurred over a century of research, establishing the quinoline core as a versatile template for the development of therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. organicreactions.orgorgsyn.org

The enduring importance of quinolines has driven the development of a rich and diverse array of synthetic methodologies for their construction. Classical named reactions, many dating back to the late 19th century, remain relevant and include the Skraup, Doebner-von Miller, Friedländer, Combes, and Gould-Jacobs syntheses. wikipedia.orgdrugfuture.com These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds. wikipedia.orgdrugfuture.com More contemporary approaches focus on enhancing efficiency and sustainability, employing strategies like transition-metal-catalyzed C-H bond activation, microwave-assisted synthesis, and the use of eco-friendly catalysts to build the quinoline ring system. orgsyn.orgorganic-chemistry.org

Strategic Importance of Halogenation in Quinoline Derivatives for Synthetic Versatility and Electronic Modulation

The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline scaffold is a critical strategy in synthetic and medicinal chemistry. Halogens significantly influence the electronic properties of the molecule through a combination of inductive and resonance effects. This electronic modulation can alter a compound's reactivity, lipophilicity, metabolic stability, and binding affinity for biological targets. youtube.com For instance, the inclusion of chlorine atoms is a common tactic in drug design to enhance a molecule's profile.

Beyond electronic modulation, halogens serve as exceptionally versatile synthetic handles. They are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity allows for the late-stage functionalization of the quinoline core, enabling the introduction of diverse molecular fragments and the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. bldpharm.com The ability to selectively install halogens at specific positions, such as the C4 and C8 locations, provides a powerful tool for creating complex and targeted molecular architectures. bldpharm.com

Role of the Carbonitrile Functionality in Heterocyclic Chemistry and its Synthetic Utility

The carbonitrile (-C≡N) group is a valuable and synthetically versatile functional group in heterocyclic chemistry. Electronically, it is a strong electron-withdrawing group, capable of influencing the reactivity of the heterocyclic ring to which it is attached. The nitrile group can participate in various chemical transformations, serving as a precursor to other important functionalities. wikipedia.orggoogle.com For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing multiple pathways for further derivatization.

In the context of quinolines, the quinoline-3-carbonitrile moiety has been identified as a significant scaffold in the development of new antibacterial agents. wikipedia.org The nitrile group can also act as a key building block in the construction of more complex fused heterocyclic systems through annulation reactions, where it reacts with other synthons to form new rings. google.com Its linear geometry and electronic nature make it a unique functional group for mediating molecular interactions and directing synthetic outcomes.

Academic Contextualization of 4-Chloro-8-iodoquinoline-3-carbonitrile within Contemporary Quinoline Research

The compound this compound represents a confluence of the three key structural motifs discussed above. It is a highly functionalized quinoline derivative, featuring:

A quinoline core , a well-established pharmacophore.

A chloro group at the 4-position , which activates the position for nucleophilic substitution and modulates the electronic nature of the pyridine part of the ring system. 4-Chloroquinolines are recognized as vital intermediates in the synthesis of bioactive compounds. google.com

An iodo group at the 8-position , which serves as a versatile handle for cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups.

A carbonitrile at the 3-position , an electron-withdrawing group that can be transformed into various other functionalities or used to direct further reactions. wikipedia.org

While extensive academic research has been published on the synthesis and applications of various halogenated quinolines and quinoline carbonitriles, specific, detailed research findings, and data for the compound this compound (CAS No. 1039326-55-0) are not widely available in published scientific literature. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. drugfuture.com

A plausible synthetic pathway could involve a Gould-Jacobs type reaction starting with 2-iodoaniline (B362364) to form a 4-hydroxy-8-iodoquinoline-3-carboxylate intermediate, followed by conversion to the 3-carbonitrile, and subsequent chlorination at the 4-position using an agent like phosphorus oxychloride. wikipedia.org However, without specific literature precedents, this remains a hypothetical route.

The structure of this compound makes it a potentially valuable building block for combinatorial chemistry and drug discovery. The distinct reactivity of the chloro and iodo substituents would allow for selective and sequential functionalization. For example, a Suzuki coupling could be performed at the more reactive C-I bond, followed by a nucleophilic substitution at the C4-Cl position. This synthetic potential places it as an interesting, albeit currently under-documented, molecule within the broader landscape of modern quinoline research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4ClIN2 B13007245 4-Chloro-8-iodoquinoline-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H4ClIN2

Molecular Weight

314.51 g/mol

IUPAC Name

4-chloro-8-iodoquinoline-3-carbonitrile

InChI

InChI=1S/C10H4ClIN2/c11-9-6(4-13)5-14-10-7(9)2-1-3-8(10)12/h1-3,5H

InChI Key

UVTHLKDKEBEOJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)I)C#N)Cl

Origin of Product

United States

Chemical Transformations and Derivatization Reactions of 4 Chloro 8 Iodoquinoline 3 Carbonitrile

Nucleophilic Aromatic Substitution Reactions at the 4-Chloro Position with Diverse Nucleophiles

The chlorine atom at the 4-position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen and the adjacent 3-carbonitrile group. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Studies on closely related analogs, such as 2,4-dichloroquinoline-3-carbonitrile (B1351073), have demonstrated that a variety of nucleophiles can effectively displace the 4-chloro substituent. researchgate.net This regioselectivity is well-documented for 4-chloroquinolines, where the 4-position is more activated towards nucleophilic attack than the 2-position. nih.govresearchgate.net The reaction is often facilitated by a base and can be carried out with various nucleophiles including amines, thiols, and alkoxides.

The reaction of 4-chloroquinolines with amine nucleophiles is a common method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, sulfur-based nucleophiles, such as thiolates, readily displace the 4-chloro group to form the corresponding thioethers. researchgate.net While specific studies on 4-chloro-8-iodoquinoline-3-carbonitrile are not prevalent, its reactivity is expected to mirror that of other 4-chloroquinoline-3-carbonitriles.

Nucleophile TypeExample NucleophileExpected Product StructureReference for Analogue Reaction
AmineAniline (C₆H₅NH₂)4-(Phenylamino)-8-iodoquinoline-3-carbonitrile researchgate.netnih.gov
AminePiperidine (C₅H₁₁N)8-Iodo-4-(piperidin-1-yl)quinoline-3-carbonitrile researchgate.net
ThiolThiophenol (C₆H₅SH)8-Iodo-4-(phenylthio)quinoline-3-carbonitrile researchgate.net
Azide (B81097)Sodium Azide (NaN₃)4-Azido-8-iodoquinoline-3-carbonitrile mdpi.comresearchgate.net
Hydrazine (B178648)Hydrazine (N₂H₄)4-Hydrazinyl-8-iodoquinoline-3-carbonitrile mdpi.comresearchgate.net

Cross-Coupling Reactions Involving the 8-Iodo Substituent

The dual-halogenated structure of this compound is ideal for selective transition metal-catalyzed cross-coupling reactions. In palladium-catalyzed processes, the reactivity of aryl halides towards the initial oxidative addition step follows the general trend: I > Br > OTf > Cl. nih.gov Consequently, the carbon-iodine bond at the 8-position is significantly more reactive than the carbon-chlorine bond at the 4-position. This differential reactivity allows for selective functionalization at the C-8 position while leaving the C-4 chloro substituent intact for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. youtube.com

The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.govrsc.orglibretexts.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For this compound, a Suzuki-Miyaura coupling would selectively form an 8-aryl or 8-vinyl substituted quinoline. nih.govresearchgate.net

The Negishi coupling utilizes an organozinc reagent as the coupling partner, offering a different profile of reactivity and functional group tolerance. The mechanism is analogous to other palladium-catalyzed cross-couplings.

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comrsc.org The reaction is widely used to synthesize arylalkynes and conjugated enynes. rsc.orgnih.gov Applied to the target molecule, the Sonogashira reaction would be expected to proceed selectively at the 8-iodo position to furnish 8-alkynyl-4-chloroquinoline-3-carbonitrile derivatives. mdpi.comresearchgate.net

Reaction NameExample Coupling PartnerExpected ProductGeneral Reference
Suzuki-MiyauraPhenylboronic acid4-Chloro-8-phenylquinoline-3-carbonitrile nih.govrsc.org
SonogashiraPhenylacetylene4-Chloro-8-(phenylethynyl)quinoline-3-carbonitrile mdpi.comrsc.org
NegishiPhenylzinc chloride4-Chloro-8-phenylquinoline-3-carbonitrile youtube.com

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines in the presence of a palladium catalyst and a base. researchgate.netrug.nl This reaction has broad applicability for synthesizing anilines and other N-aryl compounds from various amine and aryl halide precursors. While aryl iodides were initially considered challenging substrates compared to bromides, modern catalyst systems have been developed that are highly effective for the amination of aryl iodides. nih.govnih.govresearchgate.net Given the high reactivity of the C-I bond, a regioselective Buchwald-Hartwig amination on this compound would be expected to yield 8-amino-4-chloroquinoline derivatives, with the specific amine depending on the chosen nucleophile. nih.gov

Reaction NameExample AmineExpected ProductGeneral Reference
Buchwald-Hartwig AminationMorpholine4-Chloro-8-(morpholin-4-yl)quinoline-3-carbonitrile rug.nlnih.gov
Buchwald-Hartwig AminationAniline4-Chloro-8-(phenylamino)quinoline-3-carbonitrile researchgate.netnih.gov

While palladium is the most common catalyst, other transition metals like nickel and copper are also used for cross-coupling reactions. Research into iron-catalyzed couplings is also an active field. However, specific examples of other transition metal-catalyzed coupling transformations involving this compound were not identified in the performed literature search.

Reactions of the 3-Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can be converted into a variety of other nitrogen-containing moieties, further expanding the synthetic utility of the quinoline scaffold.

The nitrile group can undergo several characteristic transformations. It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride. Another important reaction is hydrolysis, which can proceed under acidic or basic conditions to yield a carboxamide or, upon further hydrolysis, a carboxylic acid.

More complex transformations involve the nitrile group participating in cyclization reactions. For instance, heteroaryl carbonitriles can react with arylhydrazides in a [3+2] annulation to form 1,2,4-triazole (B32235) rings. acs.orgacs.org In a different type of transformation reported for 2-chloroquinoline-3-carbonitriles, sodium sulfide (B99878) can act as a soft nucleophile, attacking the carbon of the nitrile group rather than the C-C triple bond of a Sonogashira product, leading to cyclization and the formation of fused thione-containing heterocycles. researchgate.net

TransformationReagentsProduct Functional GroupGeneral Reference
ReductionLiAlH₄ or similar hydride8-Iodo-4-chloro-3-(aminomethyl)quinoline
Hydrolysis (partial)H₂SO₄ (conc.), heat8-Iodo-4-chloroquinoline-3-carboxamideGeneral Organic Chemistry
[3+2] AnnulationArylhydrazide, heat4-Chloro-8-iodo-3-(5-aryl-1H-1,2,4-triazol-3-yl)quinoline acs.orgacs.org

Cycloaddition Reactions for the Construction of Fused Heterocycles

While specific cycloaddition reactions for this compound are not extensively documented, the reactivity of analogous quinoline systems provides a strong indication of its potential. The electron-withdrawing nature of the cyano group at the C3 position and the presence of a labile chloro group at the C4 position make the quinoline core susceptible to various cycloaddition strategies, leading to the formation of diverse fused heterocyclic systems.

One of the key reaction types is the [4+2] cycloaddition, or Diels-Alder reaction, where the quinoline ring can act as a diene or a dienophile. For instance, intramolecular Diels-Alder reactions have been successfully employed in substituted pyridazinecarbonitriles, which are structurally related to the quinoline-3-carbonitrile core, to construct fused benzonitriles. mdpi.comresearchgate.net This suggests that with appropriate tethering of a dienophile, this compound could undergo similar intramolecular cycloadditions to yield complex polycyclic structures.

Furthermore, the reaction of 2,4-dichloroquinoline-3-carbonitrile with various nucleophiles has been shown to produce a range of substituted quinolines, which can then undergo cyclization to form fused pyrazolo[4,3-c]quinolin-4(5H)-ones. researchgate.net This highlights the potential of the chloro and cyano groups in facilitating the assembly of fused heterocyclic systems.

Another relevant transformation is the [3+2] cycloaddition. For example, ruthenium-catalyzed cycloaddition of 1-haloalkynes with nitrile oxides and organic azides has been reported to yield 4-haloisoxazoles and 5-halotriazoles, respectively. nih.gov The carbon-carbon triple bond necessary for such a reaction could be introduced at a suitable position on the this compound scaffold, opening a pathway to novel fused isoxazole (B147169) and triazole quinoline derivatives.

The following table summarizes cycloaddition reactions of related quinoline and heterocyclic systems, illustrating the potential pathways for this compound.

Starting MaterialReagents/ConditionsProduct TypeReference
3-(Alkynyl-X)-substituted 4-pyridazinecarbonitrilesThermalFused benzonitriles mdpi.comresearchgate.net
2,4-Dichloroquinoline-3-carbonitrileHydrazine hydrate (B1144303)Pyrazolo[4,3-c]quinolin-4-ones researchgate.net
1-HaloalkynesNitrile oxides, [CpRuCl(cod)]4-Haloisoxazoles nih.gov
1-HaloalkynesOrganic azides, [CpRuCl(cod)]5-Halotriazoles nih.gov

Directed C-H Activation and Functionalization at Other Ring Positions for Advanced Molecular Scaffolds

The selective functionalization of C-H bonds is a powerful tool in modern organic synthesis for creating complex molecules from simpler precursors. nih.govyoutube.comrsc.org In the case of this compound, the presence of various functional groups and the inherent electronic properties of the quinoline ring offer several possibilities for directed C-H activation. mdpi.com

The iodine atom at the C8 position is a particularly interesting handle for directed C-H activation. Transition metal-catalyzed reactions, especially with palladium, are known to proceed via oxidative addition into the C-I bond, enabling subsequent cross-coupling reactions. acs.orgrsc.org While not a direct C-H activation, this provides a reliable method for introducing new functional groups at the C8 position.

More direct C-H activation can be envisaged at other positions of the benzene (B151609) ring of the quinoline scaffold. The regioselectivity of such reactions is often guided by directing groups. For instance, the nitrogen atom of the quinoline ring, especially in its N-oxide form, can direct palladium-catalyzed C-H activation to the C2 and C8 positions. acs.orgacs.orgnih.gov Although the C2 position is blocked in the target molecule, the potential for C8 functionalization is significant. Research has demonstrated that palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides is achievable. acs.org

Furthermore, iridium-catalyzed C-H amidation has been shown to occur at the C8 position of quinoline N-oxides. nih.gov The C-H bonds at the C5, C6, and C7 positions are also potential sites for functionalization, although achieving high regioselectivity can be challenging without a specific directing group at a neighboring position. nih.govnih.gov The development of new catalytic systems is continuously expanding the scope of such transformations. researchgate.netrsc.org

The table below outlines some examples of directed C-H activation on quinoline systems that suggest potential transformations for this compound.

SubstrateCatalyst/ReagentsPosition FunctionalizedProduct TypeReference
Quinoline N-oxidesPd(OAc)₂, OlefinsC22-Alkenylated quinolines acs.org
Quinoline N-oxidesPd(OAc)₂, IodoarenesC88-Arylquinolines acs.org
8-MethylquinolinesPd(II), AziridinesC(sp³)-H of methyl groupγ-Quinolinylpropylamines rsc.org
5-IodoquinolinePd catalyst, Norbornene, AminesC66-Aminoquinolines mdpi.com
Quinoline N-oxides[IrCp*Cl₂]₂/AgNTf₂, Sulfonyl azidesC88-Amidoquinolines nih.gov

It is important to note that the electronic effects of the chloro and cyano groups on the pyridine (B92270) ring, as well as the iodo group on the benzene ring, will influence the reactivity of this compound in these transformations. Further experimental studies are required to fully explore and optimize these potential reaction pathways for the synthesis of novel and advanced molecular scaffolds.

Computational and Theoretical Investigations of 4 Chloro 8 Iodoquinoline 3 Carbonitrile and Analogs

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of quinoline (B57606) derivatives. mdpi.comnih.gov By calculating the electron density of a molecule, DFT methods can accurately predict geometries, energies, and other key molecular features. chemrxiv.org Studies on related quinoline and quinazoline (B50416) structures have demonstrated the utility of DFT in optimizing molecular geometries to their lowest energy state and in analyzing various tautomeric forms. researchgate.netnih.gov For instance, DFT has been employed to determine the most stable tautomer of a quinoline-2(1H)-one derivative in both the gas phase and in solution. nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.comajchem-a.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.comajchem-a.com

Computational studies on various quinoline and isomeric cinnoline (B1195905) derivatives show that the distribution of these orbitals provides insight into intramolecular charge transfer processes. ajchem-a.comresearchgate.net For many quinoline derivatives, the HOMO and LUMO are delocalized across the entire molecule, facilitating charge transfer. researchgate.net The energy of these orbitals and the corresponding gap can be calculated using DFT methods, providing quantitative measures of reactivity. There is often an inverse relationship between the HOMO-LUMO gap and other molecular properties, such as hyperpolarizability. ajchem-a.com

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Heterocyclic Compounds

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Source
Cinnoline--10.35 ajchem-a.com
4-Chlorocinnoline--10.45 ajchem-a.com
4-Nitrocinnoline--9.90 ajchem-a.com
8-Hydroxy-2-methyl quinoline-6.04-1.504.54 researchgate.net
5,7-Dichloro-8-hydroxy-2-methyl quinoline-6.64-2.284.36 researchgate.net

Note: Values are illustrative, based on calculations for analogous structures, and may vary with the specific computational method and basis set used.

DFT calculations are highly effective in predicting the reactivity and regioselectivity of chemical reactions involving the quinoline scaffold. Transition-metal-catalyzed C-H bond functionalization, a key strategy for synthesizing substituted quinolines, often exhibits selectivity that can be rationalized through computational models. acs.org

For example, computational studies on the Ir(III)-catalyzed amidation of quinoline N-oxide have explained the observed preference for reaction at the C8 position over the C2 position. acs.org These calculations revealed that the activation energy for C2-amidation is prohibitively high, making the reaction kinetically impossible under the experimental conditions. acs.org Similarly, in the iridium-catalyzed borylation of quinolines, DFT calculations of C-H bond pKa values show a good correlation with the observed regioselectivity, where the reaction preferentially occurs at the most deshielded, sterically accessible C-H bond. kiku.dk Computational studies have also been used to elucidate the mechanisms and regioselectivity of hydroboration reactions on quinolines. acs.org

The three-dimensional structure and conformational preferences of a molecule are critical to its properties and reactivity. For analogs of 4-chloro-8-iodoquinoline-3-carbonitrile, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, computational methods have been used to perform detailed conformational analyses. researchgate.net These studies involve calculating the relative energies of different conformers that arise from rotation around single bonds.

For ethyl 4-chloro-7-iodoquinoline-3-carboxylate, DFT calculations identified four stable conformers, with stability influenced by the orientation of the ester group relative to the quinoline ring and the chlorine atom. researchgate.net The calculations showed that conformers where the carbonyl oxygen and the chlorine atom are oriented towards the same side are generally more stable. researchgate.net

Table 2: Calculated Relative Energies of Conformers for Ethyl 4-chloro-7-iodoquinoline-3-carboxylate

ConformerRelative Energy (kJ mol⁻¹)
sa0.00
sg0.43
aa0.61
ag0.92

Source: Adapted from DFT calculations on an analogous compound. researchgate.net The 's' and 'a' notations refer to syn and anti conformations relative to the C-Cl bond, while 'a' and 'g' refer to anti and gauche conformations of the ester ethyl group.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and determine activation energies, providing a step-by-step picture of the reaction pathway. mdpi.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural properties of a series of compounds and a specific endpoint. While often used for biological activity, the principles of QSAR can also be applied to understand the relationships between different physicochemical and structural properties without a biological context.

In the study of quinoline derivatives, QSAR models are built using a wide array of molecular descriptors calculated from the molecular structure. dergipark.org.trresearchgate.net These descriptors numerically represent various aspects of the molecule's topology, geometry, and electronic character. The goal is to find which structural features are most influential. For instance, studies on quinolinone derivatives identified van der Waals volume, electron density, and electronegativity as playing a pivotal role. nih.gov Another study on quinoline derivatives found that parameters like molecular polarizability, dipole moment, and FMO energies were key descriptors. dergipark.org.tr By analyzing the correlations between these descriptors, a deeper understanding of the underlying structure-property relationships can be achieved.

Table 3: Common Structural Descriptors Used in QSAR Studies of Quinoline Analogs

Descriptor CategoryExamplesSource
Electronic Dipole moment, Electronegativity, Electron density, Frontier molecular orbital energies (HOMO, LUMO), Ionization potential nih.govdergipark.org.tr
Thermodynamic Molar refractivity, Enthalpy, Entropy, Heat capacity dergipark.org.tr
Topological/Constitutional Molecular volume, Total connectivity, Percentage of carbon, Molecular weight nih.govdergipark.org.trresearchgate.net
Quantum-Chemical Molecular hardness, Molecular softness, Electrophilic index dergipark.org.tr

Molecular Dynamics Simulations (if applicable to reactivity studies of the compound in solution)

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with a solvent or other molecules. nih.govnih.gov For quinoline derivatives, MD simulations can offer insights into their dynamic behavior in solution, which can influence their reactivity. researchgate.net

While often applied to study the binding of inhibitors to proteins, MD simulations are also valuable for understanding the intrinsic dynamics of a molecule in the absence of experimental data. nih.govnih.govresearchgate.net For example, simulations can reveal the stability of different conformers in a solvent environment, the nature of solute-solvent interactions, and the flexibility of the molecular structure. researchgate.net This information complements the static picture provided by DFT calculations and is particularly useful for understanding how a molecule like this compound might behave in a reaction medium, providing a more complete picture of its potential reactivity. nih.gov

Role of 4 Chloro 8 Iodoquinoline 3 Carbonitrile As a Versatile Synthetic Scaffold

Precursor for Novel Quinoline-Based Architectures with Tunable Properties

The intrinsic reactivity of 4-Chloro-8-iodoquinoline-3-carbonitrile makes it an exemplary precursor for generating libraries of novel quinoline-based compounds. The ability to selectively address each of the three functional groups allows for the systematic modification of the quinoline (B57606) core, thereby enabling the fine-tuning of its physicochemical and biological properties.

The C4-chloro position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. nih.govmdpi.com This is a common strategy for preparing 4-aminoquinoline (B48711) derivatives, a class of compounds known for its broad biological relevance. nih.gov Simultaneously, the C8-iodo position serves as a versatile anchor point for introducing carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. nih.govnih.gov The C3-nitrile group can be converted into other functional groups, such as carboxylic acids or amines, further expanding the molecular diversity achievable from this single precursor. This multi-directional reactivity is invaluable for creating compounds with tailored electronic, steric, and lipophilic properties for specific applications.

Design and Synthesis of Polysubstituted Quinoline Derivatives with Complex Substitution Patterns

The development of synthetic methodologies that allow for the precise construction of polysubstituted heterocycles is a central theme in modern organic chemistry. researchgate.netrsc.org this compound is an ideal substrate for this purpose, facilitating the synthesis of quinolines with complex and highly specific substitution patterns. The distinct reactivity of the chloro and iodo substituents allows for a stepwise functionalization strategy.

For instance, a nucleophilic substitution reaction can first be performed at the more reactive C4-chloro position, followed by a palladium-catalyzed cross-coupling reaction at the C8-iodo position. This sequential approach ensures regiochemical control and allows for the introduction of two different substituents at defined locations on the quinoline scaffold.

Table 1: Sequential Functionalization of this compound

Step Position Reaction Type Reagents/Catalysts Resulting Functionality
1 C4 Nucleophilic Aromatic Substitution (SNAr) Amines, Alcohols, Thiols -NR₂, -OR, -SR
2 C8 Suzuki Coupling R-B(OH)₂, Pd Catalyst, Base Aryl, Heteroaryl
2 C8 Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalysts Alkynyl
2 C8 Buchwald-Hartwig Amination Amine, Pd Catalyst, Base -NHR, -NR₂

This controlled, stepwise functionalization is critical for structure-activity relationship (SAR) studies in drug discovery, where precise modifications are needed to optimize biological activity.

Building Block for the Construction of Fused Polycyclic Heterocyclic Systems (e.g., pyrazoloquinolines, indoloquinolines)

The strategic arrangement of reactive sites in this compound also makes it a powerful building block for the synthesis of fused polycyclic heterocyclic systems, which are prevalent in many natural products and pharmaceuticals.

The adjacent C3-nitrile and C4-chloro groups can react with binucleophiles, such as hydrazine (B178648), to construct a new fused ring. The reaction of chloroquinoline-carbonitriles with hydrazine hydrate (B1144303) is a known method for synthesizing pyrazolo[4,3-c]quinoline derivatives. researchgate.net In this transformation, hydrazine initially displaces the C4-chloro group, and the resulting hydrazino intermediate undergoes an intramolecular cyclization via addition to the C3-nitrile group to form the fused pyrazole (B372694) ring. researchgate.netrsc.org

The C8-iodo position is an excellent functional group for constructing fused rings via intramolecular cyclization reactions. It is particularly useful for synthesizing indoloquinolines. For example, an N-arylated amine can be installed at a position adjacent to the iodo group, followed by an intramolecular Heck reaction or a similar palladium-catalyzed C-C bond formation to construct the fused indole (B1671886) ring system. nih.govresearchgate.net The synthesis of indolo[2,3-b]quinolines, a core structure in several bioactive alkaloids, often utilizes strategies that could be adapted from an 8-iodoquinoline (B173137) precursor. nih.govnih.gov

Table 2: Synthesis of Fused Heterocycles from this compound

Target Fused System Key Reaction Participating Functional Groups Typical Reagents
Pyrazolo[4,3-c]quinoline Condensation/Cyclization C4-Chloro, C3-Nitrile Hydrazine Hydrate

Applications in the Development of Advanced Materials

Quinoline derivatives are of significant interest in materials science due to their inherent photophysical properties, which arise from their extended π-conjugated systems. chemicalbook.com These properties can be modulated by introducing various electron-donating or electron-withdrawing substituents, making them suitable for a range of applications.

Optoelectronic Materials and Photovoltaics

The quinoline scaffold is a component of materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. bldpharm.com The nitrogen atom and the aromatic system provide good electron-transporting capabilities. By modifying the this compound scaffold, for example by introducing aromatic or heteroaromatic groups at the C4 and C8 positions via cross-coupling reactions, it is possible to create larger, planar, and more conjugated systems. Such modifications can tune the HOMO/LUMO energy levels, influencing the emission color and efficiency of the resulting materials for potential use in OLEDs.

Dyes and Pigments

The chromophoric quinoline core makes its derivatives suitable for use as dyes and pigments. chemicalbook.com The synthesis of azo dyes from 2-chloro-benzo[g]quinoline-3-carbonitrile has been reported, demonstrating a pathway that could be applied to this compound. nih.gov The C3-nitrile and an amino group (introduced at the C4 position) can be transformed into a diazonium salt, which can then be coupled with electron-rich aromatic compounds to produce intensely colored azo dyes. The substituents at the C8 position can further modulate the color and properties like lightfastness and solubility.

Engineering of Tunable Ligands and Organocatalysts for Synthetic Transformations

The rigid framework of the quinoline ring system, combined with the presence of the nitrogen heteroatom, makes it an attractive scaffold for the design of ligands for transition-metal catalysis. The nitrogen atom can act as a coordination site, and additional donor atoms can be introduced by reacting the chloro, iodo, and nitrile functionalities.

For example, substitution of the C4-chloro group with a phosphino- or amino-containing moiety can create bidentate N,P or N,N ligands. The C8-iodo position allows for the introduction of other coordinating groups through cross-coupling, potentially leading to tridentate ligands. The ability to systematically vary the steric and electronic environment around the metal center by modifying the quinoline backbone is crucial for optimizing catalyst performance. The well-defined geometry of such ligands can impart high levels of stereocontrol in asymmetric catalysis.

Table 3: Compound Names Mentioned in the Article

Compound Name
4-Amino-5-chloro-8-methoxyquinoline-3-carbonitrile
4-Aminoquinoline
4-Chloro-6,8-dimethylquinoline-3-carbonitrile
4-Chloro-6-iodoquinoline-3-carbonitrile
4-Chloro-7-iodoquinoline-3-carbonitrile
4-Chloro-7-iodoquinoline-3-carboxylic acid ethyl ester
This compound
4-Chloro-8-methoxy-quinoline-3-carbonitrile
4-Chloro-8-methyl-quinoline-3-carboxylic acid ethyl ester
4-Chloro-8-methylquinoline-3-carbonitrile
4-Hydroxy-8-iodoquinoline-3-carbonitrile
5-Chloro-8-methylquinoline-3-carboxylic acid
8-Chloro-3-iodo-5-nitroquinoline
8-Chloro-3-iodoquinoline
Indolo[2,3-b]quinoline
Pyrazolo[3,4-b]quinoline

Advanced Analytical Research Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR, NOESY, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 4-chloro-8-iodoquinoline-3-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. Due to the substitution pattern, the protons on the quinoline (B57606) ring system will show characteristic chemical shifts and coupling patterns. The proton at position 2 (H2) is anticipated to be the most downfield signal due to the influence of the adjacent nitrogen atom and the electron-withdrawing nitrile group. The protons on the benzo-fused ring (H5, H6, H7) will appear as a set of coupled multiplets, with their precise chemical shifts influenced by the chloro and iodo substituents.

The ¹³C NMR spectrum will display ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C3-CN) is expected to appear in the characteristic region for nitriles (around 115-120 ppm). The quaternary carbons, including those bearing the chloro (C4) and iodo (C8) substituents, as well as the bridgehead carbons (C4a, C8a), can be identified by their lack of signal in a DEPT-135 experiment.

Two-dimensional NMR techniques are crucial for unambiguously assigning these signals. researchgate.net

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, the coupling between H5, H6, and H7 can be traced, confirming their positions on the carbocyclic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JCH). researchgate.net This experiment is fundamental for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). researchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations from H2 to C3 and C4, and from H5 to C4, C7, and C8a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in confirming the regiochemistry of the substituents.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Position Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm)
2 8.8 - 9.2 150 - 155
3 - 110 - 115
4 - 145 - 150
4a - 125 - 130
5 7.8 - 8.2 130 - 135
6 7.4 - 7.8 128 - 132
7 8.0 - 8.4 140 - 145
8 - 95 - 100
8a - 148 - 152

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS is critical for confirming its elemental composition.

The calculated monoisotopic mass of this compound (C₁₀H₄ClIN₂) is 313.9155 g/mol . An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value very close to 314.9228. The high resolution allows for the differentiation of compounds with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be observable in the mass spectrum, further corroborating the presence of a chlorine atom in the molecule.

Table 2: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M]⁺ C₁₀H₄³⁵ClIN₂ 313.9155
[M]⁺ C₁₀H₄³⁷ClIN₂ 315.9126
[M+H]⁺ C₁₀H₅³⁵ClIN₂ 314.9228

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent and diagnostic peak would be from the stretching vibration of the nitrile (C≡N) group, which is expected to appear in the region of 2220-2240 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-Cl and C-I stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹. Although a specific spectrum for this compound is not publicly available, data from analogous compounds such as 4-hydroxy-8-iodoquinoline-3-carbonitrile, which has an estimated C≡N stretch around 2188 cm⁻¹, supports these expectations.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Nitrile C≡N Stretch 2220 - 2240
Aromatic C=C and C=N Stretch 1450 - 1600
C-Cl Stretch 600 - 800

X-ray Crystallography for Definitive Solid-State Structure Determination

While a crystal structure for the title compound is not reported in the Cambridge Structural Database, studies on similar quinoline derivatives have been published. researchgate.net Such an analysis would be expected to show a largely planar quinoline ring system. The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking of the aromatic rings.

Advanced Chromatographic Techniques for Reaction Monitoring and Purification (e.g., HPLC, GC-MS, SFC)

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound, as well as for its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable for analyzing the purity of this compound. The retention time would be specific to the compound under the given conditions, and the peak area would be proportional to its concentration. Commercial vendors of this compound often provide HPLC data to certify its purity. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile and thermally stable compounds. While the high molecular weight and potential for thermal lability of this compound might pose a challenge, GC-MS could provide valuable information on its purity and fragmentation pattern under electron ionization, which can aid in structural confirmation.

Supercritical Fluid Chromatography (SFC) is a powerful preparative and analytical technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced solvent consumption for the purification of quinoline derivatives.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. velp.com This data is used to validate the empirical formula of the synthesized molecule. For this compound (C₁₀H₄ClIN₂), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the purity of the sample. nih.gov

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 10 120.11 38.19%
Hydrogen H 1.008 4 4.032 1.28%
Chlorine Cl 35.453 1 35.453 11.27%
Iodine I 126.90 1 126.90 40.34%
Nitrogen N 14.007 2 28.014 8.91%

| Total | | | | 314.509 | 100.00% |

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